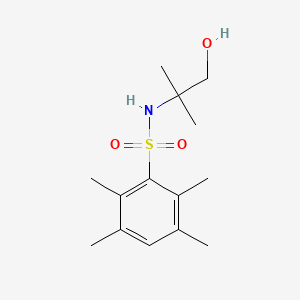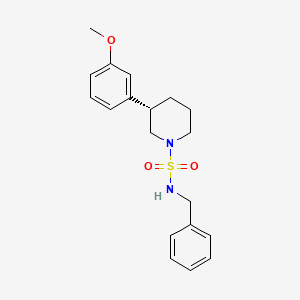
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, also known as compound X, is a novel chemical compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
Mechanism of Action
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes, particularly acetylcholinesterase and butyrylcholinesterase. This inhibition leads to increased levels of acetylcholine, which can have a variety of effects on the body, including improved memory and cognitive function. Additionally, N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, this N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been found to have potential anticancer properties, as it induces apoptosis in cancer cells. Additionally, N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide in laboratory experiments is its potential to inhibit acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of acetylcholine and improved cognitive function. Additionally, this N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has potential anticancer properties, which can be useful in cancer research. However, one of the limitations of using N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide in laboratory experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide. One area of interest is the development of more efficient synthesis methods for this N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, which could increase its yield and make it more accessible for use in laboratory experiments. Additionally, further research is needed to fully understand the mechanism of action of this N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide and its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, future research could explore the potential use of N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide in combination with other N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamides to enhance its effects and improve its solubility in water.
Synthesis Methods
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been synthesized using a variety of methods, including the reaction of 4-(3-hydroxy-3-methylbutyl)benzoic acid with 1,4-dioxane-2-carboxaldehyde in the presence of a base catalyst. Other methods include the reaction of 4-(3-hydroxy-3-methylbutyl)benzoic acid with 1,4-dioxane-2-carboxylic acid chloride in the presence of a base catalyst or the reaction of 4-(3-hydroxy-3-methylbutyl)benzoic acid with 1,4-dioxane-2-carboxylic acid anhydride in the presence of a base catalyst. The yield of the N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide varies depending on the method of synthesis used.
Scientific Research Applications
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has potential applications in scientific research, particularly in the field of biochemistry. This N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including improved memory and cognitive function. Additionally, N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to have potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,20)8-7-13-3-5-14(6-4-13)16(19)18-11-15-12-21-9-10-22-15/h3-6,15,20H,7-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRBNMRBJWEXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2COCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)

![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
![N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5494313.png)
![N-(1,1-dimethyl-2-{methyl[(3-methylpyridin-4-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5494319.png)